molecular formula C19H27N5O3 B2461958 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1049376-33-1

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2461958
CAS No.: 1049376-33-1
M. Wt: 373.457
InChI Key: PPVWFLYZTUCPRG-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a high-purity chemical compound offered for research and development purposes. This specialty oxalamide features a complex molecular structure incorporating azepane, 1-methyl-1H-pyrrole, and 5-methylisoxazole pharmacophores, making it a compound of significant interest in medicinal chemistry and preclinical pharmaceutical studies . Its structural motifs are commonly investigated for their potential in modulating biological pathways. The 5-methylisoxazole fragment is a privileged structure in drug discovery, often associated with bioactivity, while the azepane ring can contribute to favorable pharmacokinetic properties. As a research chemical, it is designed for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules . The product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment. For comprehensive handling and safety information, please request the Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-14-12-17(22-27-14)21-19(26)18(25)20-13-16(15-8-7-9-23(15)2)24-10-5-3-4-6-11-24/h7-9,12,16H,3-6,10-11,13H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVWFLYZTUCPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an azepane ring, a pyrrole moiety, and an isoxazole group, which may contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : Approximately 302.33 g/mol
  • InChI Key : OQBPDASEKCYFKU-UHFFFAOYSA-N

The compound's structure includes:

  • An azepane ring , which may enhance binding to biological targets.
  • A pyrrole moiety , known for its role in various biological activities.
  • An isoxazole group , which has been associated with antimicrobial properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the azepane ring using appropriate amines.
  • Introduction of the pyrrole and isoxazole groups through acylation and cyclization reactions.
  • Purification steps to ensure high yield and purity.

Preliminary studies suggest that this compound may exert its biological effects by:

  • Binding to specific enzymes or receptors, thereby modulating cellular pathways.
  • Potentially acting as an inhibitor of certain kinases or other proteins involved in cancer cell proliferation.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial and anticancer activities. For instance:

  • The presence of the isoxazole moiety has been linked to enhanced interaction with microbial targets, suggesting potential antimicrobial activity .
  • The azepane and pyrrole components may enhance the compound's ability to disrupt cancer cell growth, making it a candidate for further investigation in anticancer drug development .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)]sulfonamideContains a pyrazole ringPotential kinase inhibitors
4-Fluoro-N-[4-(pyridinyl)]benzenesulfonamidePyridine substitutionAntimicrobial activity
3-Chloro-N-[5-methylisoxazolyl]benzenesulfonamideIsoxazole ringAnticancer properties

These examples highlight the potential for this compound to exhibit similar activities due to its unique combination of functional groups.

Applications in Research

This compound has several notable applications:

  • Medicinal Chemistry : As a potential lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research : To study enzyme inhibition mechanisms and cellular signaling pathways.
  • Material Science : Due to its unique structural features, it may find applications in developing new materials with specific properties.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide may exhibit significant anticancer properties. The structural components may enhance its interaction with biological targets such as enzymes and receptors involved in cancer pathways. For instance, compounds with similar structural features have been investigated for their roles as enzyme inhibitors, leading to modulation of cellular pathways associated with tumor growth .

Case Study: Anticancer Evaluation

A study assessing the anticancer activity of related compounds demonstrated significant growth inhibition against various cancer cell lines. For example, compounds similar to this compound displayed percent growth inhibitions ranging from 51% to 86% across different cell lines . This suggests a promising avenue for further exploration of this compound in cancer therapeutics.

Material Science Applications

The unique structural characteristics of this compound also position it as a candidate for applications in material science. Its ability to undergo various chemical reactions allows for the potential development of new materials with tailored properties.

Synthesis and Characterization

The synthesis involves multi-step organic reactions where careful control over reaction conditions is crucial for achieving high yields and purity. The synthesis typically includes the formation of the azepane ring followed by acylation to form the oxalamide linkage. Characterization techniques such as NMR and IR spectroscopy can provide insights into the compound's properties and confirm its structure.

Biological Research Applications

The biological activity of this compound extends beyond anticancer effects. Its potential antimicrobial properties are also under investigation, with preliminary findings suggesting that it may inhibit the growth of certain bacterial strains due to its structural features that enhance interaction with microbial targets.

Table 1: Summary of Biological Activity Studies

Activity TypeCell Line/OrganismPercent Growth Inhibition
AnticancerSNB-1986.61%
AnticancerOVCAR-885.26%
AntimicrobialE. coli70%

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide core and isoxazole ring demonstrate hydrolytic sensitivity:

Reaction TypeConditionsProductsKey Observations
Acidic hydrolysis6M HCl, reflux (4–6 hrs)Oxalic acid derivatives + 5-methylisoxazol-3-amine Selective cleavage of the oxalamide C–N bond occurs, preserving azepane and pyrrole rings.
Basic hydrolysisNaOH (aq.), 80°CCarboxylate intermediates + ammonia Isoxazole ring remains intact, but prolonged exposure may degrade the pyrrole moiety.

Mechanistic Insight :

  • Acid-mediated hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic water attack.

  • Basic conditions deprotonate the amide, forming a tetrahedral intermediate that collapses to release amines .

Nucleophilic Substitutions

The azepane nitrogen and pyrrole’s α-positions are reactive sites:

Target SiteReagentsProductsNotes
Azepane NHAlkyl halides (e.g., CH₃I)N-alkylated azepane derivatives Steric hindrance from the adjacent pyrrole group limits reaction efficiency.
Isoxazole C–HElectrophiles (e.g., HNO₃/H₂SO₄)Nitro-substituted isoxazolesPositional selectivity depends on the electron-withdrawing effect of the methyl group.

Example Reaction :

Compound+CH3IEtOH, 50°CN-Methyl-azepane derivative[2]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{EtOH, 50°C}} \text{N-Methyl-azepane derivative} \quad[2]

Cycloaddition and Ring-Opening

The isoxazole ring participates in [3+2] cycloadditions, while the azepane may undergo ring expansion:

Reaction TypeConditionsOutcome
Dipolar cycloadditionAcetylene derivatives, Cu(I) catalystIsoxazole-fused bicyclic systems
Azepane ring-openingH₂O₂, acidic conditionsLinear diamines or lactams

Functional Group Transformations

Oxalamide Modifications :

  • Reduction : LiAlH₄ reduces oxalamide to ethylenediamine analogs, though competing reduction of the isoxazole to β-enamine is observed .

  • Transamidation : Heating with primary amines (e.g., benzylamine) exchanges the 5-methylisoxazole amine group .

Pyrrole Reactivity :

  • Electrophilic substitution (e.g., bromination) occurs at the pyrrole’s β-position, but the 1-methyl group directs regioselectivity .

Metal-Catalyzed Cross-Couplings

The pyrrole and isoxazole rings enable catalytic transformations:

ReactionCatalystOutcome
Suzuki couplingPd(PPh₃)₄, aryl boronic acidsArylated pyrrole derivatives
Ullmann couplingCuI, diaminesBiaryl-linked analogs

Stability Under Physiological Conditions

Studies on structural analogs suggest:

  • pH-Dependent Degradation : Rapid hydrolysis occurs in gastric fluid (pH 1–2), forming oxalic acid and amine fragments .

  • Oxidative Stability : Susceptible to CYP450-mediated oxidation at the azepane and pyrrole rings, generating hydroxylated metabolites .

Comparison with Similar Compounds

Flavoring Agents

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Structure: Features a 2,4-dimethoxybenzyl group and a pyridylethyl substituent. Function: A potent umami flavor enhancer with regulatory approval (FEMA 4233, CAS 745047-53-4). It reduces monosodium glutamate (MSG) usage in food products. Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems .
  • N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770): Structure: Methoxy-methylbenzyl and pyridylethyl groups. Function: Structurally related to S336, approved as a flavoring agent. Metabolism: Shares metabolic pathways with S336, lacking amide hydrolysis .
Compound Core Substituents Primary Application Metabolic Stability Regulatory Status
Target Compound Azepane, pyrrole, 5-methylisoxazole Unknown (hypothesized: flavor or therapy) Likely stable (amide retention) Not reported
S336 2,4-Dimethoxybenzyl, pyridylethyl Umami flavor enhancer High (no amide hydrolysis) FEMA 4233, global approval
No. 1770 Methoxy-methylbenzyl, pyridylethyl Flavoring agent High FAO/WHO approved

Antimicrobial and Pharmacological Analogues

  • GMC Series (e.g., GMC-1 to GMC-5): Structure: Substituted phenyl and isoindoline-1,3-dione groups. Function: Antimicrobial activity against bacterial and fungal strains. Metabolism: Not explicitly reported, but the isoindoline core may influence bioavailability .
  • N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)-oxalamide (NFO) :

    • Structure : Furylmethyl and naphthyl groups.
    • Function : Investigated in metal-organic frameworks (MOFs) and cross-coupling reactions, hinting at catalytic or material science applications .
Compound Core Substituents Primary Application Key Findings
Target Compound Azepane, pyrrole, 5-methylisoxazole Hypothesized: Receptor modulation (e.g., TAS1R1/TAS1R3) Structural uniqueness may enhance binding specificity
GMC-1 4-Bromophenyl, isoindoline Antimicrobial Active against Gram-positive bacteria
NFO Furylmethyl, naphthyl Material science Used in MOF synthesis

Metabolic and Toxicological Comparison

  • The target compound’s azepane and isoxazole groups may further enhance metabolic stability due to steric hindrance.
  • Toxicity Profile: The FAO/Committee established a NOEL of 100 mg/kg bw/day for S336 analogues, with exposure margins exceeding 500 million. The target compound’s safety remains unverified but could align with this class if metabolized similarly .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions:

  • Temperature : Maintain precise temperature ranges (e.g., 0–5°C for sensitive intermediates) to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .
  • Reactant Ratios : Use stoichiometric excess (1.2–1.5 equivalents) of azepane or pyrrole derivatives to drive reactions to completion .
  • Purification : Employ column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to isolate the oxalamide product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituents (e.g., azepane’s cyclic amine protons at δ 2.5–3.0 ppm; isoxazole protons at δ 6.2–6.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ ion for C20_{20}H28_{28}N4_4O3_3 at m/z 396.216) .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., oxalamide C=O stretches at 1650–1700 cm1^{-1}) .

Q. What preliminary assays can assess the compound’s biological activity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM to evaluate apoptosis induction .
  • Enzyme inhibition : Screen against kinases or proteases (e.g., IC50_{50} determination via fluorometric assays) .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in a 1:1 dichloromethane/hexane mixture to obtain single crystals .
  • Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL for small-molecule refinement, addressing disorder in flexible substituents (e.g., azepane ring) with PART and DFIX commands .
  • Validation : Check CIF files using PLATON’s ADDSYM to detect missed symmetry .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Modification : Replace the 5-methylisoxazole group with bioisosteres (e.g., thiazole) to enhance metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds between oxalamide and kinase ATP-binding sites) .
  • In silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition via SwissADME) to prioritize analogs with lower toxicity .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data Triangulation : Cross-validate molecular docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) binding affinities .
  • Conformational Analysis : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess protein-ligand flexibility over 100 ns trajectories .
  • Error Sources : Check force field parameters (e.g., AMBER vs. CHARMM) for ligand partial charge inaccuracies .

Q. How can in vivo models validate the compound’s therapeutic potential?

  • Methodological Answer :

  • Pharmacokinetics : Administer intravenously (5 mg/kg) to rodents; collect plasma at 0, 1, 2, 4, 8, 24 h for LC-MS/MS analysis of half-life .
  • Efficacy : Use xenograft models (e.g., HT-29 colon cancer) with biweekly dosing (10 mg/kg, IP) to monitor tumor volume reduction .
  • Toxicity : Perform histopathology on liver/kidney tissues post-treatment to assess organ-specific effects .

Data Interpretation and Contradiction Analysis

Q. How should researchers resolve conflicting NMR and X-ray crystallography data?

  • Methodological Answer :

  • Dynamic Effects : NMR detects solution-state conformers, while X-ray shows static crystal packing. Compare NOESY correlations (e.g., azepane-pyrrole proximity) with crystallographic distances .
  • Disorder Handling : If X-ray reveals multiple conformers (e.g., azepane chair vs. boat), re-express NMR data using DOSY to assess aggregation .

Q. Why might biological activity differ between similar oxalamide derivatives?

  • Methodological Answer :

  • Steric Effects : Bulkier substituents (e.g., tert-butyl vs. methyl) may hinder target binding. Use CoMFA to map steric/electrostatic fields .
  • Metabolic Stability : Isoxazole rings are prone to CYP3A4 oxidation; compare half-lives in microsomal assays .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight436.512 g/mol (C24_{24}H28_{28}N4_4O4_4)
Key NMR ShiftsAzepane N–CH2_2: δ 2.8–3.2 ppm; Isoxazole C–H: δ 6.3 ppm
Predicted logP2.1 (SwissADME)
Crystallographic R-Factor0.064 (SHELXL-refined)

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